molecular formula C6H5FN2O2 B1378876 4-Amino-6-fluoronicotinic acid CAS No. 1242336-78-2

4-Amino-6-fluoronicotinic acid

Cat. No.: B1378876
CAS No.: 1242336-78-2
M. Wt: 156.11 g/mol
InChI Key: WNWPRDIDJSDJDG-UHFFFAOYSA-N
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Description

4-Amino-6-fluoronicotinic acid is a chemical compound with the molecular formula C6H5FN2O2 It is a derivative of nicotinic acid, featuring an amino group at the 4-position and a fluorine atom at the 6-position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-fluoronicotinic acid typically involves the following steps:

    Starting Material: The synthesis begins with 6-fluoronicotinic acid.

    Amination: The 6-fluoronicotinic acid undergoes an amination reaction, where an amino group is introduced at the 4-position. This can be achieved using reagents such as ammonia or amines under suitable conditions.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.

    Optimization: Reaction conditions such as temperature, pressure, and solvent are optimized for maximum efficiency.

    Purification: Industrial purification methods, including distillation and crystallization, are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-fluoronicotinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The amino and fluorine groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions may involve reagents like halogens, acids, or bases under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Reduced forms with altered functional groups.

    Substitution: Various substituted derivatives with different functional groups replacing the amino or fluorine groups.

Scientific Research Applications

4-Amino-6-fluoronicotinic acid has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound is utilized in the development of advanced materials with unique properties, such as fluorinated polymers.

    Biological Studies: It serves as a probe in biological studies to investigate the role of fluorinated compounds in biological systems.

    Industrial Applications: The compound is employed in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 4-Amino-6-fluoronicotinic acid involves its interaction with specific molecular targets. The amino and fluorine groups play a crucial role in its binding affinity and activity. The compound may act by:

    Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways.

    Receptor Binding: Binding to receptors and modulating their activity.

    Pathway Modulation: Affecting cellular pathways by altering the activity of key proteins and enzymes.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-3-fluoronicotinic acid: Similar structure but with the fluorine atom at the 3-position.

    6-Amino-4-fluoronicotinic acid: Similar structure but with the amino group at the 6-position.

    4-Amino-5-fluoronicotinic acid: Similar structure but with the fluorine atom at the 5-position.

Uniqueness

4-Amino-6-fluoronicotinic acid is unique due to the specific positioning of the amino and fluorine groups, which imparts distinct chemical and biological properties. This unique arrangement can influence its reactivity, binding affinity, and overall activity in various applications.

Properties

IUPAC Name

4-amino-6-fluoropyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FN2O2/c7-5-1-4(8)3(2-9-5)6(10)11/h1-2H,(H2,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNWPRDIDJSDJDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1F)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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